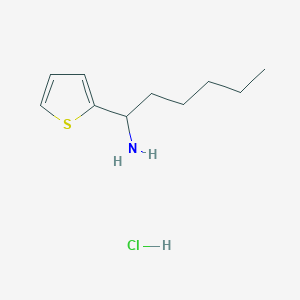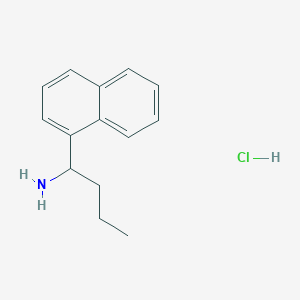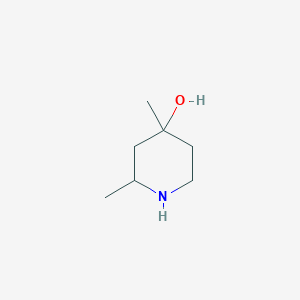
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate
Overview
Description
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate: is an organophosphate compound widely used as an insecticide and acaricide. It is effective against a broad spectrum of chewing and sucking insects and mites on various crops . This compound is known for its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2-chlorophenol . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Alkaline conditions, such as sodium hydroxide solution, are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Hydrolysis: 2-chlorophenol and phosphorothioate derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate is used in research to study the mechanisms of organophosphate insecticides and their interactions with biological systems .
Biology: In biological research, this compound is used to investigate the effects of acetylcholinesterase inhibition on insect nervous systems and to develop new insecticidal formulations .
Medicine: While primarily used in agriculture, research into its potential effects on human health and its role as a model compound for studying organophosphate toxicity is ongoing .
Industry: In the agricultural industry, it is widely used as an effective insecticide and acaricide, helping to protect crops from pests and improve yield .
Mechanism of Action
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect . The S(-) isomer of this compound is a more potent inhibitor of acetylcholinesterase .
Comparison with Similar Compounds
Profenofos: O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate.
Dimethoate: Another organophosphate insecticide with a similar mechanism of action.
Chlorpyrifos: Widely used organophosphate insecticide with a similar target enzyme.
Uniqueness: O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate is unique due to its specific chemical structure, which provides a balance of efficacy and selectivity against a broad range of pests. Its ability to inhibit acetylcholinesterase effectively makes it a valuable tool in pest control .
Properties
IUPAC Name |
1-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3PS/c1-3-9-17-16(13,14-4-2)15-11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJOQGOFQVVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)











![[1,2,4]Triazolo[1,5-a]pyridin-6-ol](/img/structure/B1457636.png)

